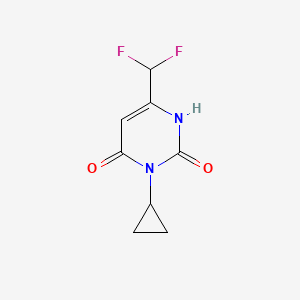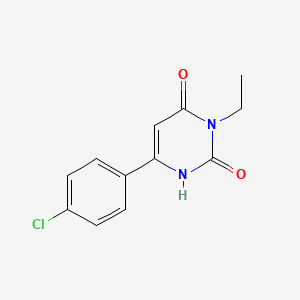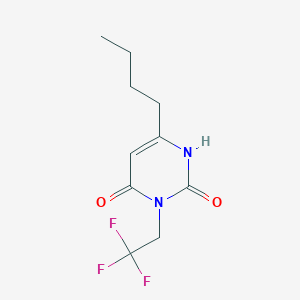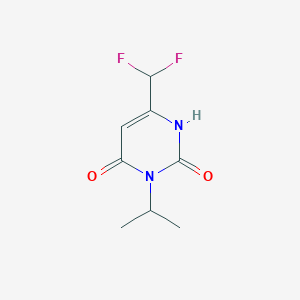
6-(ブタン-2-イル)ピリミジン-4-アミン
説明
Pyrimidinamine derivatives, such as “6-(Butan-2-yl)pyrimidin-4-amine”, have been a hot topic in the pesticide field for many years due to their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) .
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .科学的研究の応用
私は徹底的な調査を実施し、6-(ブタン-2-イル)ピリミジン-4-アミンのいくつかの科学研究アプリケーションに関する情報をまとめました。以下は、独自のアプリケーションに焦点を当てた詳細なセクションです。
抗ウイルス活性
6-(ブタン-2-イル)ピリミジン-4-アミンは、抗ウイルス研究で有望な結果を示しています。 この化合物の新規誘導体は、鳥類パラミクソウイルスであるニューカッスル病ウイルスに対して、構造的に類似した市販薬ペメトレキセドよりも4〜7倍高い抗ウイルス活性を示しました .
殺菌活性
この化合物は、顕著な殺菌活性を持つことも発見されています。 ピリミジンアミン部分を有する新規化合物は、トウモロコシさび病に対して優れた防除効果を示し、そのうちのいくつかは市販殺菌剤よりも優れた効力を示しました .
生物学的特性
この化合物は、さまざまな生物学的に活性な分子の合成における中間体として役立ちます。 例えば、慢性骨髄性白血病治療に使用される選択的チロシンキナーゼ受容体阻害剤であるニロチニブの合成に使用されます . さらに、6-(ブタン-2-イル)ピリミジン-4-アミンに関連するものを含むピリミジン誘導体は、その潜在的な化学療法特性について研究されています .
作用機序
Target of Action
Pyrimidinamine derivatives are known to have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Result of Action
Given the wide range of pharmacological effects exhibited by pyrimidinamines , it can be inferred that the compound might have diverse effects at the molecular and cellular level, depending on the specific target and pathway it interacts with.
将来の方向性
Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action which is different from other fungicides . With the increasing evolution of pesticide resistance, there is a consensus to develop new agrochemicals in which both non-target resistance and target resistance have not evolved . Therefore, the future direction would likely involve the continued exploration and development of new pyrimidinamine derivatives.
生化学分析
Biochemical Properties
6-(Butan-2-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase and tumor necrosis factor-α . These interactions suggest that 6-(Butan-2-yl)pyrimidin-4-amine may have potential anti-inflammatory properties. Additionally, it can bind to specific proteins, altering their conformation and activity, which can impact various cellular processes.
Cellular Effects
The effects of 6-(Butan-2-yl)pyrimidin-4-amine on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 6-(Butan-2-yl)pyrimidin-4-amine can modulate the expression of genes involved in cell proliferation and apoptosis . This modulation can lead to altered cell growth and survival, making it a potential candidate for anticancer research. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 6-(Butan-2-yl)pyrimidin-4-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling and regulation . This inhibition can result in altered signaling pathways and cellular responses. Additionally, 6-(Butan-2-yl)pyrimidin-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Butan-2-yl)pyrimidin-4-amine can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell type being studied. In some cases, prolonged exposure to 6-(Butan-2-yl)pyrimidin-4-amine can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-(Butan-2-yl)pyrimidin-4-amine in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6-(Butan-2-yl)pyrimidin-4-amine is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 6-(Butan-2-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Additionally, it can bind to plasma proteins, influencing its distribution and accumulation in different tissues. These interactions can affect the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 6-(Butan-2-yl)pyrimidin-4-amine is critical for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity. For instance, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization may impact cellular energy metabolism.
特性
IUPAC Name |
6-butan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-6(2)7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXJQDAMSVBCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



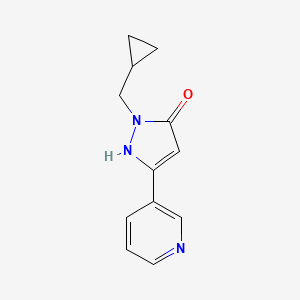
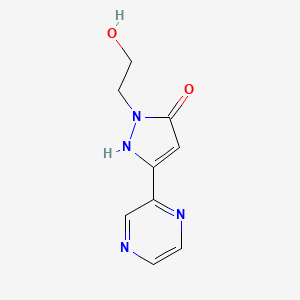

![3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484060.png)
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1484062.png)
![3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484063.png)
![3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484064.png)
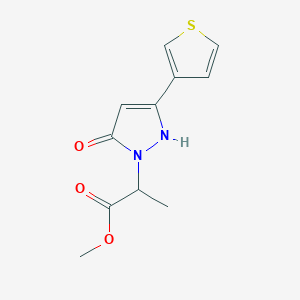
![3-Methyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484071.png)
